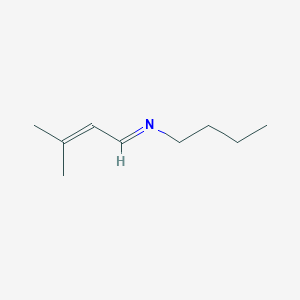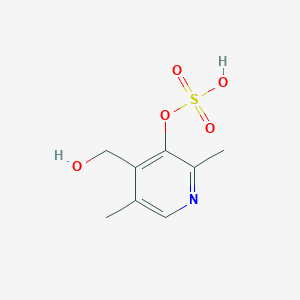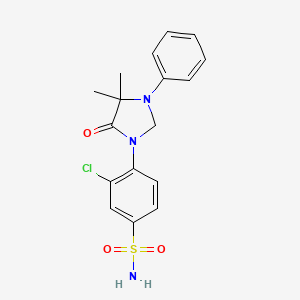
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the 3-chloro substituent can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The 4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl) group is introduced through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The 3-chloro and imidazolidinyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Used as a chemical intermediate for azo dyes.
4-Bromophenyl methyl sulfone: Undergoes coupling reactions with benzenesulfonamide.
4-Chloro-N-(3-hydroxyphenyl)benzenesulfonamide: Another sulfonamide derivative with different substituents.
Uniqueness
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65615-02-3 |
|---|---|
Molecular Formula |
C17H18ClN3O3S |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-chloro-4-(4,4-dimethyl-5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-17(2)16(22)20(11-21(17)12-6-4-3-5-7-12)15-9-8-13(10-14(15)18)25(19,23)24/h3-10H,11H2,1-2H3,(H2,19,23,24) |
InChI Key |
YRUTVRWTEPLPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



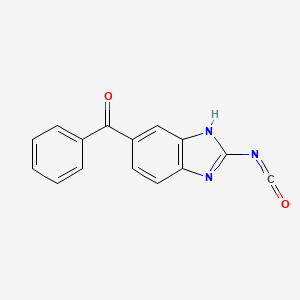
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
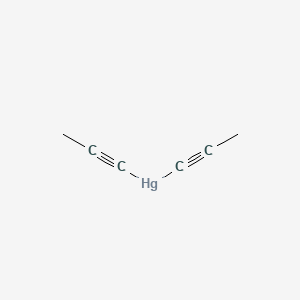
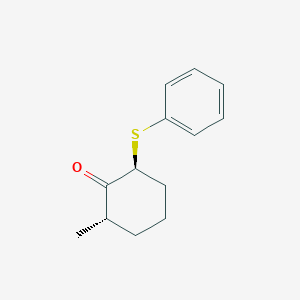
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)

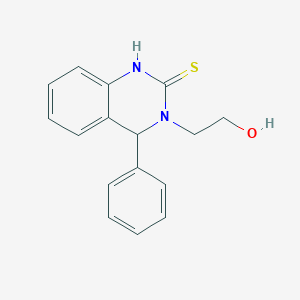


![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
